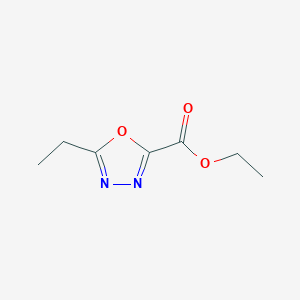

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

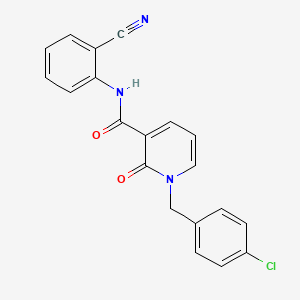

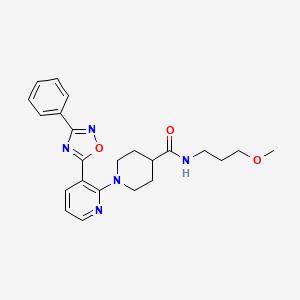

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are used in various fields due to their diverse biological activities. For example, some 1,3,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

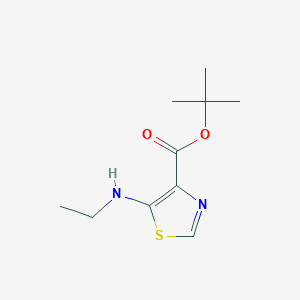

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of amidoximes . The amidoximes are obtained from the reaction of a carboxylic acid derivative with hydroxylamine. The cyclization can be achieved under various conditions, such as heating or using a catalyst .Molecular Structure Analysis

The 1,3,4-oxadiazole ring is planar and aromatic. It has two nitrogen atoms and one oxygen atom in the ring. The electronegativity of these heteroatoms allows the oxadiazole ring to accept hydrogen bonds .Chemical Reactions Analysis

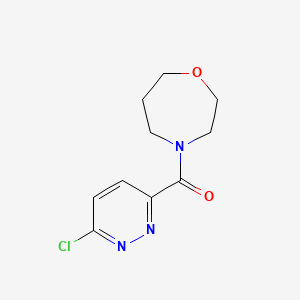

The reactivity of 1,3,4-oxadiazoles depends on the substituents on the ring. They can undergo various reactions such as substitution, addition, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles depend on their substituents. Generally, they are stable compounds. They have good thermal stability and are resistant to hydrolysis .Scientific Research Applications

- Antimicrobial Agents : Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate derivatives have shown promising antimicrobial activity against bacteria, fungi, and viruses. Researchers explore their potential as novel antibiotics or antiviral agents .

- Anti-Inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them interesting candidates for drug development in conditions like arthritis or inflammatory diseases .

- Pesticides and Herbicides : Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate derivatives have been investigated for their pesticidal and herbicidal properties. They may serve as eco-friendly alternatives to conventional chemicals .

- Photoluminescent Materials : Certain derivatives exhibit photoluminescence, making them useful in optoelectronic devices, sensors, and fluorescent probes .

- Polymer Additives : Researchers explore incorporating these derivatives into polymers to enhance their properties, such as thermal stability or mechanical strength .

- Water Treatment : Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate derivatives have been studied for their ability to remove heavy metals from water. Their chelating properties make them effective in water purification processes .

- Quantum Chemical Studies : Researchers use computational methods to explore the electronic structure, reactivity, and spectroscopic properties of these derivatives. Such studies aid in understanding their behavior and predicting their interactions .

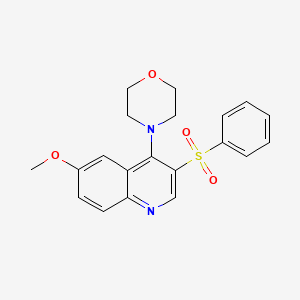

- Metal Complexes : Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate derivatives can form stable complexes with transition metals. These complexes find applications in catalysis, luminescence, and molecular recognition .

Medicinal Chemistry and Drug Development

Agricultural Science

Materials Science

Environmental Chemistry

Computational Chemistry and Molecular Modeling

Coordination Chemistry

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives can target various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets in a way that inhibits their function, thereby affecting cell proliferation .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways related to cell proliferation .

Pharmacokinetics

It is known that 1,3,4-oxadiazole derivatives are generally sparingly soluble in water but soluble in many organic solvents . This could potentially impact the bioavailability of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate.

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It is known that 1,3,4-oxadiazole derivatives can be integrated into polymers and protective coatings, offering attributes such as uv protection, water resistance, and flame resistance . This suggests that environmental factors could potentially influence the action of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWIBBFTURLSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2427813.png)

![4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2427816.png)

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)

![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)